(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride
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Overview
Description
(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a cyclobutyl derivative with a tert-butoxy group and a methanamine moiety. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butoxy group and methanamine moiety play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine hydrochloride: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylamine hydrochloride: Similar in structure but lacks the tert-butoxy group.
tert-Butylcyclobutane: Similar in structure but lacks the methanamine group.
Uniqueness
(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is unique due to the presence of both the tert-butoxy group and the cyclobutyl ring, which confer distinct reactivity and properties. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQQOIOISKGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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